molecular formula C12H9NO2 B1301077 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde CAS No. 386715-47-5

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde

Cat. No. B1301077
M. Wt: 199.2 g/mol
InChI Key: BHQKLXHVZPNJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde” is a chemical compound with the CAS Number: 386715-47-5 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6-7H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 108-110°C . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

Quinoxaline and Derivatives in Scientific Research

Heterocyclic Compound Applications : Quinoxalines, including quinoline derivatives, are heterocyclic compounds with applications ranging from dyes and pharmaceuticals to antibiotics. Their antitumoral properties and role as catalysts' ligands have been studied, highlighting their potential in cancer research and chemical synthesis Aastha Pareek and Dharma Kishor, 2015.

Anticorrosive Materials : Quinoline derivatives have shown effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces, underscoring their significance in material science and engineering C. Verma, M. Quraishi, E. Ebenso, 2020.

Pyrimidine Derivatives and Sensing Materials

Optical Sensor Synthesis : Pyrimidine derivatives, closely related to quinoline structures, have been employed as recognition units in the creation of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating their utility in analytical chemistry Gitanjali Jindal, N. Kaur, 2021.

Quinoline and CNS Drug Synthesis

CNS Acting Drugs : Functional chemical groups in heterocycles like quinoline have been identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. These findings suggest avenues for developing new treatments for CNS disorders S. Saganuwan, 2017.

Synthetic Strategies Using Quinoline Derivatives

Synthesis of Polycyclic Systems : Propargylic alcohols have been utilized in novel synthetic strategies for constructing heterocycles such as pyridines, quinolines, and isoquinolines. This research underscores the role of quinoline derivatives in facilitating the development of complex organic molecules Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271, P260, and P280 .

properties

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKLXHVZPNJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371161
Record name 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde

CAS RN

386715-47-5
Record name 1,2-Dihydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.